
N'-(3-Bromobenzylidene)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.
N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:
Uniqueness
N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
NIANEQCIOLRIRH-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)
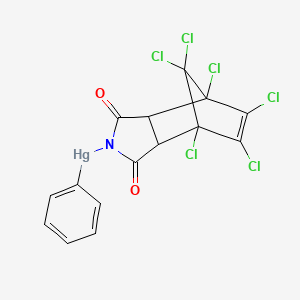
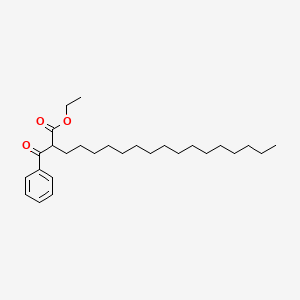
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)
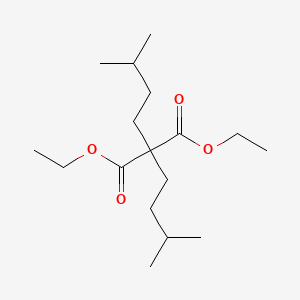
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
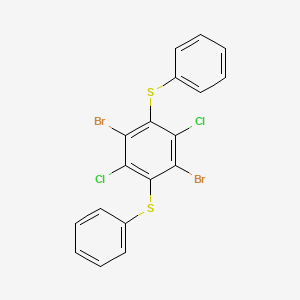

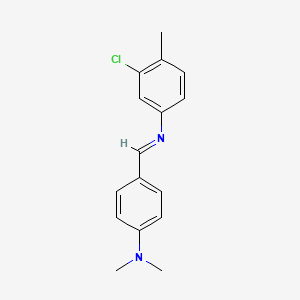
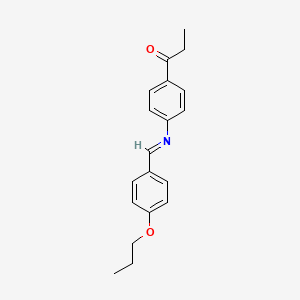
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

